

An In-Depth Toxicological Profile of Quinoline Yellow WS

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Compound of Interest		
Compound Name:	E104	
Cat. No.:	B12383595	Get Quote

A Technical Guide for Researchers and Drug Development Professionals

Introduction: Quinoline Yellow WS (**E104**), a synthetic food colorant, is a water-soluble mixture of sodium salts of sulfonated 2-(2-quinolyl)indan-1,3-dione. It imparts a greenish-yellow color and is used in various food products, pharmaceuticals, and cosmetics in several countries.[1] Despite its widespread use, its toxicological profile has been a subject of scientific scrutiny, leading to varying regulatory statuses globally. This technical guide provides a comprehensive overview of the toxicological data on Quinoline Yellow WS, focusing on key endpoints relevant to researchers, scientists, and drug development professionals.

Absorption, Distribution, Metabolism, and Excretion (ADME)

Studies on the ADME of Quinoline Yellow have been conducted primarily on its spirit-soluble form, Solvent Yellow 33. In animal models, particularly rats, Quinoline Yellow is absorbed from the gastrointestinal and respiratory tracts.[2] Following absorption, it is distributed to various body tissues. The primary route of metabolism is through the liver, and the parent compound and its metabolites are predominantly excreted in the feces, with a smaller portion eliminated in the urine.[2] Clearance from major organs is reported to be rapid with minimal accumulation.[2]

Toxicological Endpoints



Acute Toxicity

Quinoline Yellow WS exhibits low acute oral toxicity.

Endpoint	Species	Route	Value	Reference
LD ₅₀	Rat	Oral	>5000 mg/kg bw	[2]
LD ₅₀	Dog	Oral	>1000 mg/kg bw	[2]

Sub-chronic and Chronic Toxicity

Repeated dose studies have been conducted to evaluate the long-term effects of Quinoline Yellow WS. The European Food Safety Authority (EFSA) re-evaluated the safety of Quinoline Yellow in 2009 and established an Acceptable Daily Intake (ADI) of 0.5 mg/kg bw/day.[1] This was based on a No-Observed-Adverse-Effect Level (NOAEL) of 50 mg/kg bw/day from a chronic toxicity and carcinogenicity study in rats, with an uncertainty factor of 100 applied.[1]

Endpoint	Study Duration	Species	NOAEL	LOAEL	Key Findings	Reference
Chronic Toxicity	2 years	Rat	50 mg/kg bw/day	-	Basis for EFSA's ADI of 0.5 mg/kg bw/day	[1]
Sub- chronic Toxicity	13 weeks	Mouse (male)	83 mg/kg bw/day	-	-	[2]
Sub- chronic Toxicity	13 weeks	Mouse (female)	-	8333 mg/kg bw/day	-	[2]
Sub- chronic Toxicity	13 weeks	Rat	-	8333 mg/kg bw/day	-	[2]



Genotoxicity

The genotoxicity of Quinoline Yellow WS is a subject of ongoing scientific discussion, with conflicting results reported in the literature. While some regulatory bodies have concluded that it is not genotoxic,[1] several studies have indicated potential genotoxic effects in vitro.

Assay	Test System	Metabolic Activation	Result	Reference
Ames Test	Salmonella typhimurium	With and without	Negative	[3]
Micronucleus Assay	Human peripheral lymphocytes	Without	Positive	[3]
Comet Assay	Human peripheral lymphocytes	Without	Positive	[3]
Mouse Lymphoma Assay	L5178Y cells	With and without	Negative	[3]
In vivo Micronucleus Assay	Mouse bone marrow	N/A	Negative	[3]

Carcinogenicity

Long-term carcinogenicity studies in animals have generally not found evidence of carcinogenic potential for Quinoline Yellow WS.[1] However, a National Toxicology Program (NTP) study on D&C Yellow No. 11 (the spirit-soluble form) found some evidence of carcinogenic activity in male and female rats based on increased incidences of certain neoplasms.[4]



Species	Study Type	Findings	Reference
Rat	Long-term	No evidence of carcinogenicity for Quinoline Yellow WS.	[1]
Rat	2-year feed study (D&C Yellow No. 11)	Some evidence of carcinogenic activity (hepatocellular and renal tubule neoplasms).	[4]

Reproductive and Developmental Toxicity

The available data do not indicate adverse effects of Quinoline Yellow WS on reproduction or development.[1] However, a recent in silico and in vivo study using a zebrafish model suggested potential for developmental toxicity and teratogenicity at high concentrations.[5] The study reported a median lethal concentration (LC50) of 0.64 mg/mL and observed developmental abnormalities such as pericardial edema and yolk sac necrosis at concentrations of 0.5 mg/mL and above.[5]

Endpoint	Species	NOAEL	Key Findings	Reference
Reproductive Toxicity	Rat	-	No evidence of adverse effects on reproduction.	[1]
Developmental Toxicity	Zebrafish	-	LC50 of 0.64 mg/mL; teratogenic effects at ≥0.5 mg/mL.	[5]

Experimental Protocols

Detailed methodologies for key toxicological assays are crucial for the interpretation and replication of study findings. Below are summaries of typical protocols used to evaluate the



safety of food additives like Quinoline Yellow WS.

Comet Assay (Single Cell Gel Electrophoresis)

The comet assay is a sensitive method for detecting DNA strand breaks in individual cells.

- Cell Preparation: A single-cell suspension is prepared from the test system (e.g., cultured cells, isolated lymphocytes).
- Embedding in Agarose: The cells are mixed with low-melting-point agarose and layered onto a microscope slide.
- Lysis: The slides are immersed in a lysis solution (typically containing high salt and detergents) to remove cell membranes and proteins, leaving behind the nuclear DNA (nucleoids).
- Alkaline Unwinding and Electrophoresis: The slides are placed in an alkaline electrophoresis buffer to unwind the DNA. An electric field is then applied, causing the fragmented DNA to migrate from the nucleoid, forming a "comet tail."
- Neutralization and Staining: The slides are neutralized and stained with a fluorescent DNAbinding dye.
- Visualization and Analysis: The comets are visualized using a fluorescence microscope, and the extent of DNA damage is quantified by measuring parameters such as tail length and the percentage of DNA in the tail.

Micronucleus Assay

The micronucleus assay detects chromosome damage or loss by identifying small, membrane-bound DNA fragments (micronuclei) in the cytoplasm of interphase cells.

- Cell Culture and Treatment: Proliferating cells are exposed to the test substance with and without metabolic activation.
- Cytokinesis Block: Cytochalasin B is often added to block cytokinesis, resulting in binucleated cells that have completed one round of nuclear division.



- Harvesting and Slide Preparation: Cells are harvested, subjected to a hypotonic treatment, and fixed. The cell suspension is then dropped onto microscope slides.
- Staining: The slides are stained with a DNA-specific stain (e.g., Giemsa or a fluorescent dye).
- Scoring: The frequency of micronuclei in a predetermined number of binucleated cells (typically 1000-2000) is scored under a microscope.

Chronic Toxicity/Carcinogenicity Bioassay (NTP Protocol)

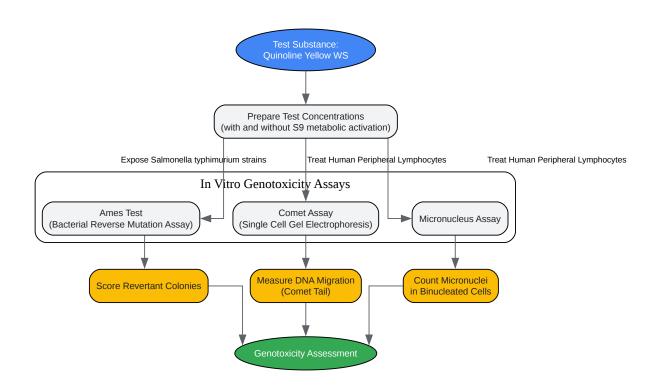
Long-term studies are conducted to assess the potential for a substance to cause chronic toxicity and cancer.

- Animal Model: Typically, two rodent species (e.g., F344/N rats and B6C3F1 mice) of both sexes are used.
- Dose Selection: Dose levels are determined based on shorter-term toxicity studies.
- Administration: The test substance is administered to the animals, usually in their feed, for a significant portion of their lifespan (e.g., 2 years). Control groups receive the vehicle (feed without the test substance).
- In-life Observations: Animals are monitored regularly for clinical signs of toxicity, body weight changes, and food consumption.
- Pathology: At the end of the study, all animals are subjected to a complete necropsy. Tissues
 and organs are examined macroscopically and microscopically for non-neoplastic and
 neoplastic lesions.
- Statistical Analysis: The incidence of tumors and other lesions in the treated groups is compared to the control group to determine if there is a statistically significant increase.

Visualizations

Experimental Workflow for In Vitro Genotoxicity Testing



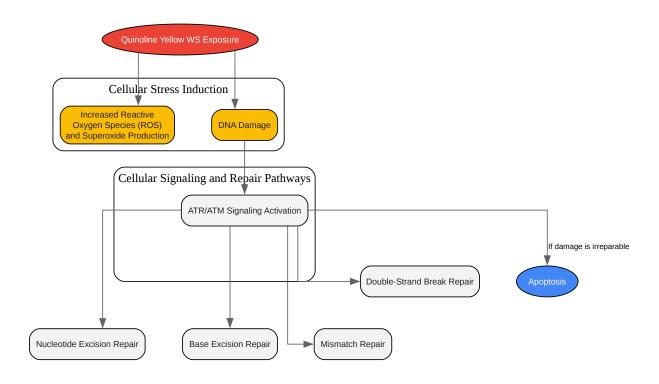


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Caption: A generalized workflow for in vitro genotoxicity assessment of Quinoline Yellow WS.

Cellular Response to Quinoline Yellow WS-Induced Stress





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Caption: Postulated cellular response pathways to Quinoline Yellow WS-induced stress.

Signaling Pathways

Direct evidence specifically detailing the signaling pathways modulated by Quinoline Yellow WS is limited. However, some studies provide insights into its potential mechanisms of action at a cellular level.

One in vitro study using human HepG2 cells found that Quinoline Yellow WS treatment led to the upregulation of 20 genes involved in several key cellular processes. These include:



- ATR/ATM Signaling: Upregulation of genes such as ATR, RBBP8, RAD1, CHEK1, and CHEK2 suggests an activation of the DNA damage response pathway.
- DNA Repair: Increased expression of genes involved in nucleotide excision repair (ERCC1, XPA), base excision repair (FEN1, MBD4), mismatch repair (MLH1, MSH3), and doublestrand break repair (BLM) indicates a cellular effort to repair damaged DNA.
- Apoptosis: The upregulation of pro-apoptotic genes like BAX suggests that at certain concentrations, Quinoline Yellow WS can induce programmed cell death.

Furthermore, a study in the nematode Caenorhabditis elegans demonstrated that exposure to Quinoline Yellow WS resulted in increased levels of reactive oxygen species (ROS) and superoxide production, indicating the induction of oxidative stress.[2] This suggests that some of the observed toxic effects may be mediated through oxidative damage to cellular components.

Conclusion

The toxicological profile of Quinoline Yellow WS is complex, with a substantial body of evidence indicating low acute and chronic toxicity at permitted levels of use. The Acceptable Daily Intake has been established based on long-term animal studies. However, conflicting data on its genotoxicity warrant further investigation to fully elucidate its safety profile. In particular, the positive findings in some in vitro genotoxicity assays, coupled with evidence of induced oxidative stress and activation of DNA damage response pathways, highlight the need for a comprehensive understanding of its molecular mechanisms of action. For researchers and professionals in drug development, where excipients are carefully selected, a thorough risk assessment considering the potential for genotoxicity and developmental effects at relevant concentrations is advised.

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